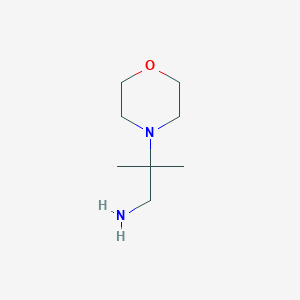

2-Methyl-2-morpholinopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIBMQGRHYGHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365809 | |

| Record name | 2-Methyl-2-morpholinopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-43-1 | |

| Record name | 2-Methyl-2-morpholinopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-morpholinopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the potential synthetic pathways for 2-Methyl-2-morpholinopropan-1-amine, a valuable building block in medicinal chemistry and drug development. While a definitive, publicly available, step-by-step synthesis protocol for this specific molecule is not extensively documented, this paper outlines plausible and chemically sound synthetic routes based on established organic chemistry principles and analogous reactions found in patent literature. The guide delves into three primary proposed pathways: Reductive Amination, Alkylation of Morpholine, and a multi-step route commencing with epoxide ring-opening. Each pathway is presented with detailed, albeit theoretical, experimental protocols, including necessary reagents, reaction conditions, and purification methods. Furthermore, this document provides predicted characterization data and includes visualizations of the proposed synthetic workflows to aid researchers in the practical synthesis of this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a morpholine heterocycle and a primary amine. This unique structural combination makes it an attractive intermediate for the synthesis of a wide range of biologically active compounds. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The primary amine provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery programs. This guide aims to bridge the gap in the available literature by providing well-reasoned, theoretical synthesis pathways for researchers to produce this valuable compound.

Proposed Synthesis Pathways

Three principal synthetic routes are proposed for the synthesis of this compound. These pathways are designed based on fundamental organic transformations and information gleaned from the synthesis of structurally related molecules.

Pathway 1: Reductive Amination of a Nitro Precursor

This pathway involves the initial synthesis of a nitro-containing intermediate, 2-methyl-2-nitro-1-(morpholin-4-yl)propane, followed by its reduction to the target primary amine.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-2-nitro-1-(morpholin-4-yl)propane

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-2-nitro-1-propanol (1.0 eq), morpholine (1.2 eq), and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-nitro-1-(morpholin-4-yl)propane, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified 2-methyl-2-nitro-1-(morpholin-4-yl)propane (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Add a reducing agent. A common choice is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).

-

Alternatively, a chemical reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid can be used.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using a chemical reductant, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by distillation under reduced pressure or by column chromatography.

Quantitative Data (Predicted):

| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Nitro-morpholino intermediate synthesis | 2-methyl-2-nitro-1-propanol | Morpholine | p-TsOH | Toluene | 110 | 4-8 | 70-85 | >95 |

| 2. Reduction of nitro group | 2-methyl-2-nitro-1-(morpholin-4-yl)propane | H2 | 10% Pd/C | Methanol | 25 | 2-4 | 80-95 | >98 |

Experimental Workflow:

Pathway 2: Alkylation of Morpholine

This pathway involves the direct alkylation of morpholine with a suitable 2-methyl-2-aminopropane derivative bearing a leaving group.

Experimental Protocol:

-

In a sealed tube or a pressure vessel, dissolve 2-amino-2-methyl-1-halopropane (e.g., 1-bromo or 1-chloro) (1.0 eq) and an excess of morpholine (3.0-5.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. The excess morpholine also acts as a base to neutralize the hydrohalic acid formed.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess morpholine under reduced pressure.

-

Dissolve the residue in water and make it basic with a strong base (e.g., NaOH) to deprotonate the morpholinium salt.

-

Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data (Predicted):

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-amino-2-methyl-1-halopropane | Morpholine | Acetonitrile | 80-120 | 12-24 | 50-70 | >97 |

Logical Relationship Diagram:

Pathway 3: Epoxide Ring-Opening Followed by Amination

This two-step pathway begins with the ring-opening of an epoxide with morpholine, followed by the conversion of the resulting hydroxyl group to a primary amine.

Experimental Protocol:

Step 1: Synthesis of 1-(morpholin-4-yl)-2-methylpropan-2-ol

-

In a round-bottom flask, dissolve 2-methyl-1,2-epoxypropane (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).

-

Add morpholine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 1-(morpholin-4-yl)-2-methylpropan-2-ol. This intermediate can often be used in the next step without further purification.

Step 2: Conversion of the Hydroxyl Group to an Amine

-

This conversion can be achieved through several methods, for instance, via a Ritter reaction followed by hydrolysis.

-

Ritter Reaction: Treat the alcohol from Step 1 with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., concentrated sulfuric acid) to form an N-alkyl amide.

-

Hydrolysis: Hydrolyze the resulting amide under acidic or basic conditions to yield the primary amine.

-

Alternatively, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide, followed by reduction to the amine.

Quantitative Data (Predicted):

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Epoxide Ring-Opening | 2-methyl-1,2-epoxypropane | Morpholine | Ethanol | 80 | 6-12 | 85-95 | >95 |

| 2. Hydroxyl to Amine Conversion | 1-(morpholin-4-yl)-2-methylpropan-2-ol | (Multi-step) | - | - | - | 40-60 | >98 |

Experimental Workflow:

Characterization Data (Predicted)

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 3.6-3.8 (t, 4H, -CH₂-O-CH₂-), 2.4-2.6 (t, 4H, -CH₂-N-CH₂-), 2.5 (s, 2H, -C-CH₂-NH₂), 1.5 (s, 2H, -NH₂), 1.1 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR | δ (ppm): 67.0 (-CH₂-O-CH₂-), 55.0 (-C(CH₃)₂-), 54.0 (-CH₂-N-CH₂-), 50.0 (-C-CH₂-NH₂), 24.0 (-C(CH₃)₂) |

| Mass Spec | (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₉N₂O⁺: 159.15. |

| IR (neat) | ν (cm⁻¹): 3350-3200 (N-H stretch, primary amine), 2950-2800 (C-H stretch), 1590 (N-H bend), 1115 (C-O-C stretch) |

Conclusion

This technical guide has outlined three plausible and detailed synthetic pathways for the preparation of this compound. While these routes are based on established chemical principles and analogous transformations, they are presented as theoretical protocols and will require experimental validation and optimization. The provided experimental details, predicted quantitative data, and workflow visualizations are intended to serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery, facilitating the production of this important chemical intermediate. The successful synthesis and subsequent utilization of this compound will undoubtedly contribute to the development of novel therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-morpholinopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine, a morpholine derivative with potential applications in various chemical and pharmaceutical research domains. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its physicochemical characterization.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted or calculated and await experimental verification.

| Property | Value | Source |

| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | [1][2] |

| CAS Number | 173336-43-1 | [1][2] |

| Molecular Formula | C₈H₁₈N₂O | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Boiling Point | 225.8 ± 20.0 °C (Predicted) | [1] |

| Melting Point | Not available | |

| logP | 0.0559 (Computational) | [3] |

| pKa | Not available | |

| Physical State | Liquid at standard conditions | [1] |

| Solubility | Expected to be soluble in polar solvents | [1] |

| SMILES | CC(C)(CN)N1CCOCC1 | [1][2] |

| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amines and morpholine derivatives.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

Procedure:

-

Ensure the sample of this compound is pure and dry.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the sample into the open end of the capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. The range between these two temperatures is the melting point range.

Determination of Boiling Point

Apparatus:

-

Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected. Record this temperature.

Determination of pKa (Potentiometric Titration)

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the amine solution.

-

Titrate the solution by adding the standardized strong acid from the burette in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Determination of logP (Shake-Flask Method)

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Vortex mixer or shaker

Procedure:

-

Prepare a stock solution of this compound of a known concentration in either water or n-octanol.

-

Add equal volumes of the n-octanol and the aqueous phase to a separatory funnel.

-

Add a small, accurately measured amount of the stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the amine in each phase using a suitable analytical method.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

References

An In-depth Technical Guide to 2-Methyl-2-morpholinopropan-1-amine

CAS Number: 173336-43-1[1]

This technical guide provides a comprehensive overview of 2-Methyl-2-morpholinopropan-1-amine, a morpholine derivative with applications in chemical synthesis and potential for further research in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Chemical Identity

This compound is a substituted aliphatic amine containing a morpholine ring. Its systematic and common nomenclature are detailed below.

| Identifier | Value |

| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine[2] |

| CAS Number | 173336-43-1[1] |

| Molecular Formula | C₈H₁₈N₂O[2] |

| Molecular Weight | 158.24 g/mol [2] |

| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(CN)N1CCOCC1[2] |

| Synonyms | 2-Methyl-2-(4-Morpholinyl)Propylamine[1] |

Physicochemical Properties

Detailed experimental physicochemical data for this compound is limited in publicly available literature. The following table summarizes computed data from various chemical databases, which can be useful for predicting its behavior in different experimental settings.

| Property | Value | Source |

| XLogP3-AA (Predicted) | -0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 38.5 Ų | PubChem[2] |

| Predicted Boiling Point | 225.8 ± 20.0 °C | Smolecule |

| Physical State | Liquid (at standard conditions) | Smolecule |

Synthesis and Experimental Protocols

Disclaimer: This is a generalized protocol and would require optimization for specific laboratory conditions.

General Experimental Workflow: Reductive Amination

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methyl-2-morpholinopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and potential biological significance of 2-Methyl-2-morpholinopropan-1-amine. While detailed experimental data for this specific molecule is limited in published literature, this document consolidates available information and presents representative experimental protocols and biological pathways based on closely related morpholine derivatives to provide a thorough understanding for research and development purposes.

Molecular Structure and Identification

This compound, a substituted morpholine derivative, possesses a unique structural arrangement that makes it a point of interest for various chemical and pharmaceutical applications.[1]

Table 1: Molecular Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine[1] |

| CAS Number | 173336-43-1[1] |

| Molecular Formula | C₈H₁₈N₂O[1] |

| Molecular Weight | 158.24 g/mol [1] |

| Canonical SMILES | CC(C)(CN)N1CCOCC1[1] |

| Physical State | Liquid (at standard conditions)[1] |

| Predicted Boiling Point | 225.8 ± 20.0 °C[1] |

Stereochemistry

A critical aspect of molecular analysis for drug development is the determination of stereochemistry. In the case of this compound, the carbon atom attached to the morpholino and dimethylaminomethyl groups is a quaternary carbon. As it is not bonded to four different substituent groups, it is not a chiral center. Therefore, This compound is an achiral molecule and does not have any stereoisomers .[1]

Representative Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed, representative methodologies for the synthesis and characterization of similar morpholine derivatives. These protocols are intended to serve as a practical guide for researchers working with this class of compounds.

Synthesis of a Morpholine Derivative (Illustrative Example)

The following is a representative protocol for the synthesis of a morpholine-containing compound, which can be adapted for the synthesis of this compound.

General Workflow for Morpholine Derivative Synthesis

References

The Morpholine Moiety in Modern Medicinal Chemistry: An In-depth Technical Guide to the Potential Applications of 2-Methyl-2-morpholinopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of the versatile building block, 2-Methyl-2-morpholinopropan-1-amine, in the landscape of medicinal chemistry. While direct, extensive research on this specific compound is emerging, this document leverages the wealth of knowledge surrounding the morpholine scaffold to elucidate its potential in drug discovery and development. The morpholine ring is a privileged structure, frequently incorporated into a wide array of approved and experimental drugs due to its favorable physicochemical, metabolic, and biological properties.[1][2]

Core Chemical Attributes and Synthetic Versatility

This compound, with the CAS Number 101955-34-6, possesses a unique structural combination: a sterically hindered secondary amine and a primary amine, both linked to a morpholine core. This arrangement offers multiple avenues for synthetic elaboration, allowing for its incorporation into diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | - |

| Molecular Weight | 158.24 g/mol | - |

| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | - |

| CAS Number | 101955-34-6 | - |

The primary amine serves as a key functional handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation, reductive amination, and urea or thiourea formation. The tertiary amine of the morpholine ring, while less reactive, can influence the overall polarity, solubility, and metabolic stability of the final compound.

Potential Therapeutic Applications

Based on the extensive body of research on morpholine-containing compounds, derivatives of this compound hold promise in several therapeutic areas. The morpholine moiety is a known pharmacophore for a range of biological targets and can enhance the potency and drug-like properties of molecules.[1][3][4]

Oncology

The morpholine scaffold is a prominent feature in numerous anticancer agents. Its presence can contribute to interactions with key enzymatic targets and improve pharmacokinetic profiles.[4]

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade often dysregulated in cancer. The morpholine ring is a key component of several PI3K inhibitors, where the oxygen atom can act as a hydrogen bond acceptor in the kinase hinge region. Derivatives of this compound could be designed to target this pathway.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis. While no direct evidence links this compound to VEGFR-2 inhibition, the morpholine scaffold is present in some VEGFR-2 inhibitors.

-

Carbonic Anhydrase Inhibition: Certain carbonic anhydrase isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment. Although specific data is lacking for this compound derivatives, the broader class of morpholine-containing sulfonamides has been explored as carbonic anhydrase inhibitors.

Table 2: Representative Morpholine-Containing Anticancer Agents and their Targets

| Compound Class | Target | Reference |

| Morpholino-triazines | PI3K | [2] |

| Morpholino-quinazolines | EGFR | [4] |

| Morpholino-benzimidazoles | VEGFR-2 | - |

Central Nervous System (CNS) Disorders

The morpholine ring is frequently employed in the design of CNS-active drugs due to its ability to improve brain penetration and metabolic stability.[5] Its basic nitrogen can be protonated at physiological pH, aiding in solubility, while the overall structure can be fine-tuned to achieve the desired lipophilicity for crossing the blood-brain barrier.

-

Neuroprotective Agents: The potential for morpholine derivatives to exhibit neuroprotective effects has been noted. This could be relevant for the development of treatments for neurodegenerative diseases.

-

Receptor Modulation: The versatile nature of the morpholine scaffold allows for its incorporation into ligands for various CNS receptors.

Experimental Protocols: A General Approach to Derivatization

While specific protocols for the derivatization of this compound are not widely published, standard organic synthesis methodologies can be readily applied.

General Procedure for N-Acylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

-

Cool the reaction mixture to 0 °C.

-

Add the desired acylating agent (e.g., acid chloride, anhydride) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Reductive Amination

-

Dissolve this compound (1.0 eq) and a carbonyl compound (aldehyde or ketone) (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with an aqueous solution.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Visualizing Potential Synthetic Pathways and Biological Interactions

Graphviz diagrams can be used to illustrate the logical flow of synthetic strategies and potential biological signaling pathways that could be targeted by derivatives of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The established importance of the morpholine scaffold in drug design strongly suggests that derivatives of this compound could exhibit valuable biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to elucidate specific structure-activity relationships and identify promising lead compounds for various therapeutic targets. The synthetic accessibility and the potential for multipronged derivatization make this compound an attractive starting point for novel drug discovery programs.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

The Biological Landscape of Morpholine Derivatives: A Focus on 2-Methyl-2-morpholinopropan-1-amine and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its favorable physicochemical properties that often translate into improved pharmacokinetic profiles and potent biological activities. This guide delves into the diverse biological activities of morpholine derivatives, with a specific focus on the potential therapeutic applications of compounds like 2-Methyl-2-morpholinopropan-1-amine. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the well-established anticancer and neuroprotective activities of structurally related morpholine derivatives. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to empower researchers in the exploration of this promising class of compounds.

Anticancer Activity of Morpholine Derivatives

The morpholine moiety is a prevalent feature in a multitude of anticancer agents, contributing to their efficacy against various cancer cell lines. Research suggests that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.[1] The anticancer activity of the broader class of morpholine derivatives has been extensively documented, with compounds showing potent inhibition of cancer cell proliferation and tumor growth.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various morpholine derivatives against a panel of human cancer cell lines. It is important to note that this data is for structurally diverse morpholine-containing compounds and not for this compound itself.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine Substituted Quinazolines | A549 (Lung) | 8.55 - 10.38 | [1][2] |

| MCF-7 (Breast) | 3.15 - 6.44 | [1][2] | |

| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [1][2] | |

| Morpholine-Benzimidazole-Oxadiazoles | HT-29 (Colon) | 3.103 | |

| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung) | 0.033 - 0.062 | [3] |

| MCF-7 (Breast) | 0.087 - 0.58 | [3] | |

| MDA-MB-231 (Breast) | 0.63 - 1.003 | [3] |

Key Signaling Pathway in Cancer: PI3K/Akt/mTOR

A frequently dysregulated pathway in many cancers is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway plays a crucial role in cell proliferation, survival, and growth. Several morpholine-containing compounds have been developed as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.

Neuroprotective Activity of Morpholine Derivatives

There is growing evidence that morpholine derivatives possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases.[1] The morpholine scaffold is a key component in compounds designed to combat neurodegeneration by targeting enzymes involved in the pathology of diseases like Alzheimer's.[4]

Quantitative Neuroprotective Activity Data

The following table presents the inhibitory activity of various morpholine derivatives against key enzymes implicated in neurodegenerative diseases. As with the anticancer data, this information pertains to a range of morpholine-containing compounds and not specifically to this compound.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Morpholine-Bearing Quinoline Derivatives | Acetylcholinesterase (AChE) | 1.94 | [5] |

| Butyrylcholinesterase (BChE) | 28.37 | [5] | |

| Morpholine-Thieno[3,2-d]pyrimidine Derivatives | Acetylcholinesterase (AChE) | - | |

| Morpholine-Containing Silicon (IV) Phthalocyanines | Acetylcholinesterase (AChE) | - | [6] |

Key Signaling Pathway in Neurodegeneration: Cholinergic Signaling

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to cognitive deficits. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. The following sections provide standardized protocols for key in vitro assays relevant to the evaluation of anticancer and neuroprotective properties of morpholine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE by detecting the product of the enzymatic reaction.

Protocol:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the AChE solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add a mixture of ATCI and DTNB to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over a period of 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percent inhibition and IC50 value.

Conclusion and Future Directions

The morpholine scaffold is a privileged structure in drug discovery, with its derivatives demonstrating a wide array of potent biological activities, including significant anticancer and neuroprotective effects. While specific experimental data on this compound remains elusive in the current literature, the extensive research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and pathway analyses presented in this guide offer a robust framework for researchers to explore the biological activity of this and other novel morpholine derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its potential for clinical development. The exploration of its structure-activity relationships through the synthesis of analogs will be crucial in optimizing its potency and selectivity for desired biological targets.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Methyl-2-morpholinopropan-1-amine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-morpholinopropan-1-amine is a unique bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its sterically hindered primary amine and embedded morpholine moiety offer a distinct combination of reactivity and physicochemical properties, making it an attractive component in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of bioactive compounds. Detailed experimental protocols for its characteristic reactions, quantitative data, and a discussion of its role in the synthesis of the fungicide Fenpropimorph are presented. Furthermore, the mechanism of action of Fenpropimorph, involving the inhibition of the ergosterol biosynthesis pathway, is detailed and visualized.

Introduction

This compound, with the IUPAC name 2-methyl-2-(morpholin-4-yl)propan-1-amine, is an organic compound featuring a primary amine and a tertiary amine incorporated within a morpholine ring.[1] Its molecular formula is C₈H₁₈N₂O, and it has a molecular weight of 158.24 g/mol .[2] The presence of a sterically encumbered primary amine adjacent to a quaternary carbon center imparts unique reactivity to this molecule, influencing its participation in various chemical transformations. The morpholine ring, a common scaffold in medicinal chemistry, often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[3]

This guide will explore the synthetic utility of this compound as a versatile building block, focusing on three key reaction classes: nucleophilic substitution, acylation, and Michael addition. Furthermore, its incorporation into the structure of the agricultural fungicide Fenpropimorph will be examined as a case study to highlight its practical application in the synthesis of biologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂O | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | [1] |

| CAS Number | 173336-43-1 | [1] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | 225.8 °C (predicted) | |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | [2] |

| logP | 0.0559 | [2] |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. One common approach involves the reaction of 2-methyl-2-nitro-1-morpholinopropane with a reducing agent.

Experimental Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol describes a general method for the reduction of a nitro-containing precursor to afford this compound.

Materials:

-

2-Methyl-2-nitro-1-morpholinopropane

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for hydrogenation

Procedure:

-

In a hydrogenation vessel, dissolve 2-Methyl-2-nitro-1-morpholinopropane (1.0 eq) in methanol.

-

Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methyl-2-nitro-1-morpholinopropane | H₂, 10% Pd/C | Methanol | 25 | 4-8 | >90 |

Key Reactions of this compound

The synthetic utility of this compound is derived from the reactivity of its primary amine. Due to steric hindrance from the adjacent quaternary carbon, its reactivity can be moderated compared to unhindered primary amines.

Nucleophilic Substitution Reactions

The primary amine of this compound can act as a nucleophile, displacing leaving groups in Sₙ2 reactions.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of this compound with a generic alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

-

Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the product by column chromatography.

Quantitative Data for N-Alkylation:

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 82 (reflux) | 12-24 | 75-85 |

| Ethyl iodide | NaHCO₃ | DMF | 60 | 24 | 60-70 |

Acylation Reactions

The primary amine readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form amides.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol provides a general method for the acylation of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Magnetic stirrer and standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data for Acylation:

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Et₃N | DCM | 0 to 25 | 3 | >90 |

| Acetic anhydride | Pyridine | DCM | 25 | 4 | 85-95 |

Michael Addition Reactions

As a primary amine, this compound can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds.

Experimental Protocol: Aza-Michael Addition to an Enone

This protocol describes a general procedure for the conjugate addition of this compound to an α,β-unsaturated ketone.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Ethanol

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol.

-

Add this compound (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. The reaction can be heated to accelerate the addition if necessary.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Aza-Michael Addition:

| Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl vinyl ketone | Ethanol | 25-50 | 6-12 | 70-80 | | Acrylonitrile | Methanol | 25 | 24 | 65-75 |

Application in the Synthesis of Fenpropimorph

A prominent application of a structurally related morpholine derivative is in the synthesis of the agricultural fungicide Fenpropimorph, (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine. Although not a direct reaction of the title compound, the synthesis of Fenpropimorph illustrates the utility of such morpholine-containing amines as key building blocks. The synthesis typically involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[4]

Logical Workflow for Fenpropimorph Synthesis

The following diagram illustrates the key steps in a common synthetic route to Fenpropimorph.

Caption: Synthetic workflow for the preparation of Fenpropimorph.

Biological Context: Inhibition of Ergosterol Biosynthesis

Fenpropimorph exerts its fungicidal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5] Ergosterol is crucial for maintaining the structural integrity and fluidity of the fungal plasma membrane.[5] Fenpropimorph specifically targets two key enzymes in the later stages of the ergosterol biosynthesis pathway:

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupt membrane function and ultimately inhibit fungal growth.[4][8]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the points of inhibition by Fenpropimorph in the ergosterol biosynthesis pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by Fenpropimorph.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features, including a sterically hindered primary amine and a morpholine ring, provide chemists with a powerful tool for the construction of complex molecules with potential applications in pharmaceuticals and agrochemicals. The key reactions of nucleophilic substitution, acylation, and Michael addition, for which detailed protocols have been provided, demonstrate its broad synthetic utility. The role of a closely related structure in the synthesis of the fungicide Fenpropimorph highlights the real-world applicability of this class of compounds. The elucidation of Fenpropimorph's mechanism of action as an inhibitor of ergosterol biosynthesis provides a clear example of how understanding the biological activity of molecules derived from such building blocks can lead to the development of effective therapeutic and crop protection agents. Further exploration of the reactivity and applications of this compound is warranted and holds promise for the discovery of novel and improved chemical entities.

References

- 1. Buy this compound | 173336-43-1 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 2-Methyl-2-morpholinopropan-1-amine

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-2-morpholinopropan-1-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and expected solubility and stability characteristics of this compound (CAS No: 173336-43-1). Due to the limited availability of specific experimental data in public literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility and stability of aminomorpholine derivatives. These methodologies are presented to empower researchers to conduct their own empirical assessments. Visual workflows for these experimental procedures are provided to ensure clarity and reproducibility.

Introduction

This compound is a substituted morpholine derivative with potential applications as an intermediate in the synthesis of pharmaceutical compounds and in polymer chemistry.[1] Its molecular structure, featuring a primary amine and a morpholine ring, suggests a unique combination of hydrophilicity and lipophilicity, which influences its behavior in various solvent systems and its stability under different environmental conditions. An understanding of these properties is critical for its effective use in research and development, particularly in drug formulation and process chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data are compiled from publicly available databases and computational predictions.

| Property | Value | Source |

| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | PubChem |

| Synonyms | 2-Methyl-2-morpholin-4-yl-propylamine, β,β-Dimethyl-4-morpholineethanamine | Smolecule[1] |

| CAS Number | 173336-43-1 | PubChem[2] |

| Molecular Formula | C₈H₁₈N₂O | PubChem[2] |

| Molecular Weight | 158.24 g/mol | PubChem[2] |

| Predicted Boiling Point | 225.8 ± 20.0 °C | Smolecule[1] |

| Physical State | Liquid at standard conditions | Smolecule[1] |

| Hazard Classification | Skin Corrosion/Irritation, Category 1B | PubChem[2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of a primary amine and the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents, while the alkyl backbone provides some nonpolar character.

Table 2: Expected Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The primary amine and morpholine heteroatoms can form strong hydrogen bonds with protic solvents.[1] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | The compound's polarity allows for favorable dipole-dipole interactions with these solvents.[1] |

| Nonpolar Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Some solubility is expected due to the lipophilic alkyl chain, but limited by the polar functional groups.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The significant polarity of the molecule limits its solubility in nonpolar aromatic solvents.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section outlines a standard procedure for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability data is scarce, it is known to be air-sensitive.[1] Amines, in general, can be susceptible to degradation through oxidation, and their stability can be influenced by pH, light, and temperature.

Table 3: Potential Stability Considerations for this compound

| Condition | Potential for Degradation | Rationale |

| pH | Dependent | The primary amine can be protonated at low pH, which may alter its reactivity and degradation pathways. At high pH, the free base is more susceptible to oxidation. |

| Temperature | Susceptible | Elevated temperatures can accelerate oxidative degradation and other decomposition reactions. |

| Light | Possible | Photodegradation can occur, especially in the presence of photosensitizers. |

| Oxidation | Susceptible | The lone pair of electrons on the nitrogen atoms makes the compound susceptible to oxidation, particularly in the presence of air or other oxidizing agents. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a typical forced degradation study to identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat at a controlled temperature.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) in an oven.

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.

-

Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a suitable HPLC-PDA/MS method. The method should be capable of separating the parent compound from all degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Caption: Forced Degradation Study Workflow.

Conclusion

References

Spectroscopic and Physicochemical Profile of 2-Methyl-2-morpholinopropan-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine |

| Canonical SMILES | CC(C)(CN)N1CCOCC1 |

| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on computational models and typical values for the constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The predicted proton NMR chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm. The solvent is typically CDCl₃ or DMSO-d₆.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (gem-dimethyl) | 1.0 - 1.2 | Singlet | 6H |

| -CH₂- (morpholine, N-adjacent) | 2.4 - 2.5 | Multiplet | 4H |

| -CH₂- (primary amine) | 2.7 - 2.9 | Singlet | 2H |

| -CH₂- (morpholine, O-adjacent) | 3.6 - 3.7 | Multiplet | 4H |

| -NH₂ (primary amine) | Variable | Broad Singlet | 2H |

Infrared (IR) Spectroscopy (Predicted)

The following are the expected characteristic absorption bands in an IR spectrum.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium - Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium - Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak - Medium |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

Mass Spectrometry (MS) (Predicted)

The predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments are listed below. The ionization method is typically electron ionization (EI) or electrospray ionization (ESI).

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 158 |

| [M+H]⁺ (Protonated Molecular Ion) | 159 |

Experimental Protocols

While specific experimental procedures for this compound are not available, the following are general protocols for obtaining spectroscopic data for similar organic amine compounds. These can be adapted by a skilled chemist for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer (typically around 4-5 cm).

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Tuning and Locking: The instrument's software is used to lock onto the deuterium signal of the solvent and to tune the probe for the ¹H and ¹³C frequencies.

-

Acquisition of ¹H Spectrum:

-

Set the spectral width, number of scans (typically 8-16 for a ¹H spectrum), and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

Acquisition of ¹³C Spectrum:

-

Set the appropriate parameters for a ¹³C spectrum, which will require a larger number of scans due to the low natural abundance of ¹³C.

-

Acquire and process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance (ATR) or KBr pellet press)

-

Potassium bromide (KBr), spectroscopic grade (if using pellet method)

-

Mortar and pestle

-

Spatula

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the liquid or solid amine sample directly onto the ATR crystal.

-

Pressure Application: If it is a solid sample, apply pressure using the instrument's pressure arm to ensure good contact with the crystal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with ESI or GC-MS with EI source)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Syringe and/or autosampler vials

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the amine sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile. The solvent may be acidified with a trace of formic acid to promote protonation.

-

Infusion or Injection: The sample solution can be directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Ionization: In the ESI source, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum, which plots ion intensity versus m/z.

Logical Relationships and Workflows

Due to the lack of published research detailing specific signaling pathways or complex experimental workflows involving this compound, the creation of corresponding diagrams as requested is not feasible at this time. A general workflow for the chemical synthesis and characterization of a novel compound like this would typically follow a linear progression.

General Synthesis and Characterization Workflow

Below is a conceptual workflow for the synthesis and characterization of a target molecule.

Caption: A flowchart illustrating the general steps for the synthesis, purification, and spectroscopic characterization of an organic compound.

2-Methyl-2-morpholinopropan-1-amine: A Technical Guide for Pharmaceutical Intermediate Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-morpholinopropan-1-amine is a heterocyclic organic compound featuring a morpholine ring attached to a substituted propane backbone. Its unique structural characteristics, combining a tertiary amine within the morpholine ring and a primary amine on the propyl chain, make it a versatile intermediate in the synthesis of complex molecules. In the pharmaceutical industry, the morpholine scaffold is a privileged structure, appearing in a multitude of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This technical guide provides an in-depth overview of this compound, consolidating available data on its synthesis, properties, and potential applications as a key building block in drug discovery and development.

Chemical Properties and Identification

A clear identification of this compound is crucial for its application in pharmaceutical synthesis. The key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | 2-Methyl-2-(morpholin-4-yl)propan-1-amine |

| CAS Number | 173336-43-1 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Canonical SMILES | CC(C)(CN)N1CCOCC1 |

| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N |

Synthesis of this compound

While specific, detailed experimental protocols with quantitative yields for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic routes for analogous structures provide a foundational understanding. The synthesis of morpholine-containing amines can typically be achieved through several established organic chemistry reactions.

A plausible synthetic workflow for this compound is outlined below. This represents a conceptual pathway based on common organic synthesis transformations.

Experimental Protocols (General Methodologies)

The following are generalized protocols for key transformations that could be adapted for the synthesis of this compound.

Protocol 1: Nucleophilic Substitution with Morpholine

-

Reactants: A suitable electrophile, such as an alkyl halide or sulfonate (e.g., 2-methyl-2-nitropropyl methanesulfonate), and morpholine.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Base: An appropriate base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction.

-

Procedure: The electrophile is dissolved in the chosen solvent, followed by the addition of morpholine and the base. The reaction mixture is heated to a suitable temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Protocol 2: Reduction of a Nitro Group to a Primary Amine

-

Reactant: A nitro-containing precursor (e.g., 4-(2-Methyl-2-nitropropyl)morpholine).

-

Catalyst: A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

-

Solvent: An alcohol, such as methanol or ethanol.

-

Reducing Agent: Hydrogen gas (H₂), typically supplied via a balloon or a high-pressure hydrogenation apparatus.

-

Procedure: The nitro compound is dissolved in the solvent in a reaction vessel. The Pd/C catalyst is added carefully. The vessel is then purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature for several hours to overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Potential as a Pharmaceutical Intermediate

The morpholine moiety is a key component in numerous clinically successful drugs. Its presence often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound, with its primary amine handle, serves as a valuable building block for introducing this beneficial scaffold into drug candidates.

Role in the Synthesis of Bioactive Molecules

1. PI3K/mTOR Inhibitors in Oncology:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] Many potent and selective PI3K/mTOR inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase domain. The synthesis of such inhibitors often involves the coupling of a morpholine-containing fragment to a core heterocyclic scaffold.

Although specific examples utilizing this compound are not explicitly detailed, its primary amine functionality makes it a suitable nucleophile for reactions such as nucleophilic aromatic substitution on electron-deficient heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.

2. Other Therapeutic Areas:

The morpholine ring is also a feature in other classes of drugs, including antibiotics and central nervous system (CNS) agents, suggesting a broader potential for this intermediate. For instance, the antibiotic Linezolid contains a morpholine ring, though it is attached to a phenyl ring. The development of novel antibiotics and CNS-active compounds could potentially leverage building blocks like this compound.

Biological Activity of Morpholine Derivatives

While there is a lack of specific biological activity data for this compound itself, numerous studies have demonstrated the potent biological effects of more complex molecules containing the morpholine scaffold.

| Compound Class | Therapeutic Area | Target/Mechanism of Action | Reported IC₅₀ Values (for derivatives) |

| Pyrrolo[2,1-f][2][3][4]triazines | Cancer | PI3Kα inhibitor | 5.9 nM (for CYH33)[1] |

| Morpholine-acetamide derivatives | Cancer | Carbonic anhydrase inhibition | 8.12 - 11.13 µM |

| Imidazo[1,2-a]pyridine derivatives | Cancer | Cytotoxic against cancer cell lines | 5.10 - 117.04 µM[5] |

These examples highlight the importance of the morpholine moiety in achieving high-potency biological activity. The specific substitution pattern on the morpholine-containing building block, such as that in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Conclusion

This compound is a valuable, albeit not extensively documented, pharmaceutical intermediate. Its structure, featuring a reactive primary amine and a metabolically stable morpholine ring, positions it as a useful building block in the synthesis of novel therapeutic agents. The prevalence of the morpholine scaffold in successful drugs, particularly in the area of oncology, underscores the potential utility of this intermediate. Further research and publication of detailed synthetic protocols and applications of this compound would be highly beneficial to the drug discovery and development community. This guide serves as a foundational resource, summarizing the current understanding and highlighting the potential of this versatile chemical entity.

References

- 1. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]

- 3. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102659717A - Synthetic method of 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Investigating the neuroprotective effects of 2-Methyl-2-morpholinopropan-1-amine derivatives

An In-depth Technical Guide to the Neuroprotective Effects of Morpholine Derivatives

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] The development of effective therapeutic agents is hampered by the complexity of the central nervous system (CNS) and the stringent requirements for drugs to cross the blood-brain barrier (BBB). In this context, the morpholine ring has emerged as a "privileged structure" in medicinal chemistry.[2] Its unique physicochemical properties, including a flexible conformation and a pKa value that enhances blood solubility and brain permeability, make it an attractive scaffold for the design of CNS-active compounds.[3]